molecular formula C18H16F2N4O B2803272 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034513-04-5

1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2803272
CAS No.: 2034513-04-5
M. Wt: 342.35
InChI Key: MYQAZXSVJPPEKY-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a phenyl-pyrazolyl moiety, and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative and the phenyl-pyrazolyl derivative. These intermediates are then coupled using urea formation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets. The phenyl-pyrazolyl moiety may bind to enzymes or receptors, modulating their activity. The urea group can form hydrogen bonds, enhancing the compound's binding affinity.

Comparison with Similar Compounds

  • 1-(2,6-difluorophenyl)ethanone

  • 1-(2,6-difluorophenyl)ethanol

  • 1-(2,6-difluorophenyl)urea

Uniqueness: 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea stands out due to its unique combination of functional groups and its potential applications in various fields. Its difluorophenyl group provides enhanced stability and reactivity, while the phenyl-pyrazolyl moiety offers specific binding properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c19-15-7-4-8-16(20)17(15)23-18(25)21-9-10-24-12-14(11-22-24)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAZXSVJPPEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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